1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
Overview
Description
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1376217-48-9 . It has a molecular weight of 189.66 and its IUPAC name is 1-(4-fluoro-3-methylphenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is 1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride should be stored at room temperature, and kept dry and cool .Scientific Research Applications
Novel Synthesis and Derivatives
- Synthesis Methods: The synthesis of related fluoro-amine compounds, such as 3-fluoro-1-aminoadamantane, has been achieved through convenient and rapid reaction sequences. This synthesis process can be adapted for similar fluoro-amine compounds like 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride (Anderson, Burks, & Harruna, 1988).
Kinetics and Reaction Mechanisms
- Chemical Reactions and Products: The kinetics of reactions involving fluoro-amine compounds, leading to complex products such as 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, have been studied. This highlights the complex nature and potential applications of fluoro-amine derivatives in chemical synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).
Potential Cytotoxic Agents
- Medical Research Applications: Derivatives of similar fluoro-amine compounds have been investigated as potential cytotoxic agents, implying possible applications in cancer research and treatment (Mete, Gul, & Kazaz, 2007).
Antibacterial Activity
- Antibacterial Compounds: Research into compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates the potential of fluoro-amine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Materials Science Applications
- Liquid Crystalline Polyethers: Fluoro-amine derivatives like 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane have been used in the synthesis of liquid crystalline polyethers, suggesting applications in materials science and engineering (Percec & Zuber, 1992).
Advanced Ligand Design
- Chelating Ligands for Metals: The synthesis of potentially hexadentate amine phenol ligands, which include fluoro-amine derivatives, opens up possibilities in the field of ligand design for metal coordination (Liu et al., 1993).
Enantiomer Separation and Use
- Chiral Derivatizing Agent: The enantiomers of 2-fluoro-2-phenyl-1-aminoethane have been separated and used as chiral derivatizing agents, demonstrating the importance of fluoro-amine compounds in stereochemistry (Hamman, 1989).
Antitumor Activity
- Synthesis of Potential Antitumor Agents: Research into compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlights the role of fluoro-amine derivatives in synthesizing potential antitumor agents (Hao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFSEOLAJTAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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